![molecular formula C19H14N4O6S2 B2496446 2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 850782-34-2](/img/structure/B2496446.png)
2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Description
The compound “2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole moiety is known for its strong aromaticity and the presence of the =N-C-S- group, which is believed to provide low toxicity and great in vivo stability .Scientific Research Applications
- Thiadiazole derivatives have garnered attention as potential anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets effectively .
- Researchers have identified several thiadiazole derivatives that demonstrate efficacy in both in vitro and in vivo cancer models. These compounds exhibit diverse mechanisms of action, including mitotic arrest, apoptosis induction, and growth inhibition .
- Clinical trials have explored the use of thiadiazole-containing drugs in cancer patients, emphasizing their potential as novel therapeutic strategies .
- Thiadiazole-containing compounds exhibit antiviral, antibacterial, and antifungal activities. Their bioisosteric relationship with pyrimidine and oxadiazole contributes to their pharmacological versatility .
- The presence of a sulfur atom in thiadiazoles enhances their liposolubility, allowing them to penetrate cellular membranes and interact with microbial targets .
- 2-Amino-5-ethylthio-1,3,4-thiadiazole has been investigated for its ability to inhibit copper corrosion in acidic solutions. This compound shows promise as a corrosion inhibitor .
- Certain thiadiazole derivatives act as potent enzyme inhibitors. For instance, compounds like 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one exhibit significant inhibition of acetylcholinesterase (AChE) enzyme activity .
- Beyond cancer and antimicrobial applications, thiadiazole derivatives display a broad spectrum of pharmacological properties, including antiparasitic and anti-inflammatory effects .
- Some thiadiazole-based drugs, such as diuretics (e.g., acetazolamide, methazolamide) and antibiotics (e.g., cefazedone, cefazolin sodium), are already in clinical use .
- Ongoing clinical trials investigate the efficacy of thiadiazole derivatives either as standalone agents or in combination with existing anticancer drugs .
Anticancer Activity
Antimicrobial Properties
Corrosion Inhibition
Enzyme Inhibition
Pharmacological Diversity
Clinical Development
properties
IUPAC Name |
2-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S2/c1-2-15-20-21-19(30-15)22-31(28,29)12-6-4-11(5-7-12)23-16(24)13-8-3-10(18(26)27)9-14(13)17(23)25/h3-9H,2H2,1H3,(H,21,22)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUMOJCFBROQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid |
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